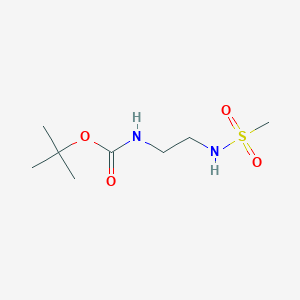
N-BOC-N'-Mesyl ethylenediamine
Descripción general
Descripción
“N-BOC-N’-Mesyl ethylenediamine” is an organic compound that falls under the category of acyclic monoamines, polyamines, and their derivatives and salts . It is used as a PROTAC linker, referring to the alkyl chain composition .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The linear formula of “N-BOC-N’-Mesyl ethylenediamine” is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .Chemical Reactions Analysis
The reactions of “N-BOC-N’-Mesyl ethylenediamine” involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Physical and Chemical Properties Analysis
“N-BOC-N’-Mesyl ethylenediamine” has a refractive index of n20/D 1.458 (lit.) . Its boiling point is 72-80 °C/0.1 mmHg (lit.) , and its density is 1.012 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación
Cytoprotection and Membrane Permeability Enhancement
N-BOC-N'-Mesyl ethylenediamine derivatives have been investigated for their potential in enhancing membrane permeability and cytoprotection. For instance, certain prodrugs have been designed to improve the delivery of N,N′‐bis(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid (HBED) by masking the phenolate and carboxylate donors of HBED. These prodrugs demonstrated improved solubility, passive diffusivity, and cytoprotective capabilities against oxidative stress, suggesting potential therapeutic applications for improving the delivery of HBED (Thiele & Sloan, 2016).
Chemical Synthesis and Ligand Formation
Ethylenediamine derivatives, including those related to this compound, are utilized in various chemical syntheses and ligand formations. For example, ethylenediamine reacts with polyhedral borane anion to produce amine derivatives with potential applications in chemical synthesis and materials science (Georgiev et al., 1996).
Peptide Nucleic Acid Synthesis
The compound has utility in the synthesis of peptide nucleic acid (PNA) monomers. An improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for PNA synthesis, has been reported, providing a stable, nonhygroscopic solid convenient for handling and storage (Viirre & Hudson, 2003).
Mecanismo De Acción
Mode of Action
The mode of action of N-BOC-N’-Mesyl Ethylenediamine involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s structure, which includes two functional groups: an amine and a carbamate, allows it to participate in various reactions such as acylation, alkylation, and amide formation .
Biochemical Pathways
The compound’s interaction with its targets can affect multiple biochemical pathways. For instance, it has been used in the synthesis of pharmacologically active analogues and the introduction of an ethylenediamine spacer .
Result of Action
The molecular and cellular effects of N-BOC-N’-Mesyl Ethylenediamine’s action depend on its specific targets and the biochemical pathways it affects. Given its use in the synthesis of pharmacologically active analogues, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of N-BOC-N’-Mesyl Ethylenediamine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or substances, temperature, and more .
Safety and Hazards
“N-BOC-N’-Mesyl ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and toxic in contact with skin . It causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is harmful if swallowed or if inhaled .
Direcciones Futuras
“N-BOC-N’-Mesyl ethylenediamine” is used in the synthesis of thyronamine derivatives . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide . Further, it is used in both oligonucleotide and peptide synthesis . The development of direct efficient preparation of amides from protected amines is important in organic synthesis to reduce cost, waste, and time .
Propiedades
IUPAC Name |
tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRDGAKDKNAPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677717 | |
| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190044-23-5 | |
| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-(4-fluorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B1531003.png)

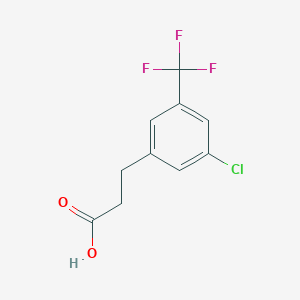
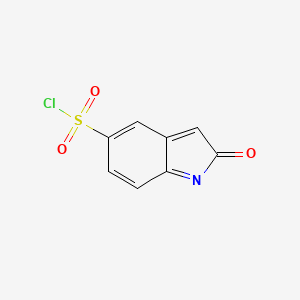
![2-methoxy-4-[(E)-2-pyridin-2-ylvinyl]phenol](/img/structure/B1531008.png)
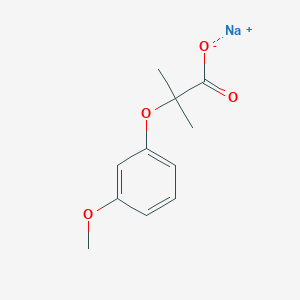
![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)
![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)
![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)
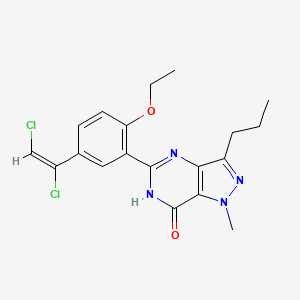
![N-(3-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1531021.png)
